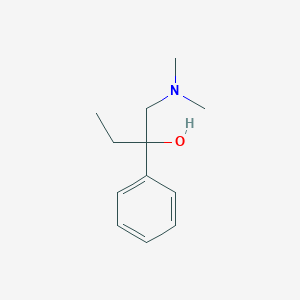

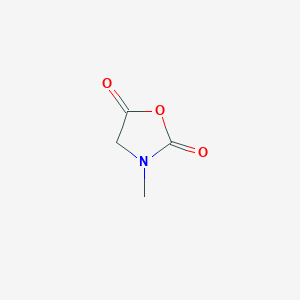

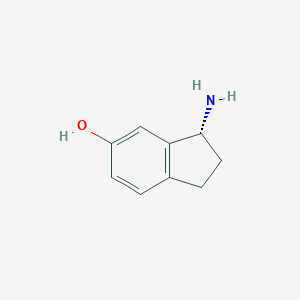

![molecular formula C7H7NO B032015 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one CAS No. 85728-10-5](/img/structure/B32015.png)

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is a chemical compound that has been studied for its potential antimicrobial and anticancer activities . It is a derivative of 1H-imidazo[4,5-c]quinoline, a class of N-tricyclic compounds known for their wide array of biological activities .

Synthesis Analysis

The synthesis of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one involves a series of multistep reactions starting from the corresponding 2,4-dihydroxoquinoline derivative . A rhodium (I) complex has been used as a catalyst in the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular weight of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is 121.14 and its molecular formula is C7H7NO .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one include head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .科学的研究の応用

Medicinal Chemistry: Antimicrobial and Anticancer Activities

Summary of the Application

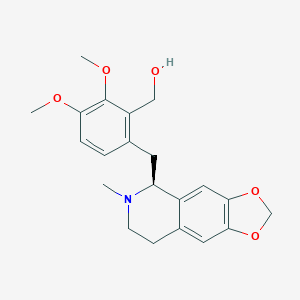

In the search for new and efficient antimicrobial and anticancer agents, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative .

Methods of Application

The compounds were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions . The structures of these compounds were established by IR, 1H NMR, 13C NMR, and mass spectral studies .

Results or Outcomes

The synthesized compounds were evaluated for their in vitro antimicrobial activity by serial dilution method minimum inhibitory concentration (MIC). Some of the derivatives exhibited excellent antibacterial activity comparable to the parent drug ampicillin . These compounds were also assessed for their cytotoxic activity (IC50) against HeLa cells using the Trypan blue exclusion assay method. Some compounds displayed potential anticancer activity .

Organic Chemistry: Photochemical Generation of Azabicyclo Skeleton

Summary of the Application

A 2-azabicyclo[4.2.0]octa-4,7-diene derivative was unexpectedly isolated from the photochemical irradiation of 2-vinyl-1,2-dihydropyridine .

Methods of Application

The investigation was initiated by synthesizing the known 2-vinyl-1,2-dihydropyridine carbamate. Following a procedure, vinyl magnesium bromide reacted regioselectively with pyridine upon ring activation by an alkyl chloroformate .

Results or Outcomes

A cascading 6π–8π–4π electrocyclic rearrangement has been proposed as a possible mechanistic pathway . The 2-azabicyclo[4.2.0]octadiene system has seldom been described in the literature, making this a significant contribution to the field .

Organic Chemistry: Preparation of Bicyclo[4.2.0]octa-1,5,7-trienes

Summary of the Application

A shape-changing tandem Rh (CNC) catalyst was used for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .

Methods of Application

The synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand .

Results or Outcomes

The 2-azabicyclo[4.2.0]octadiene system has seldom been described in the literature, making this a significant contribution to the field .

Material Science: Polymer Coating Production

Summary of the Application

Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS) was synthesized as a promising monomer for polymer coating production with good dielectric properties for electronics .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The synthesized DiBCB-DMS is expected to have good dielectric properties, making it suitable for use in electronics .

特性

IUPAC Name |

2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUCIBQEXPPLPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579520 |

Source

|

| Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

CAS RN |

85728-10-5 |

Source

|

| Record name | 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85728-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

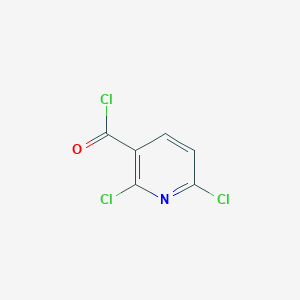

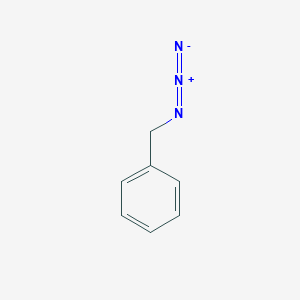

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)

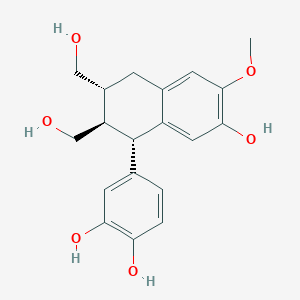

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)